molecular formula C19H22N4O3 B2759248 N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide CAS No. 865657-76-7

N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2759248
CAS No.: 865657-76-7
M. Wt: 354.41
InChI Key: ZXGFZFIPMJIJBM-UHFFFAOYSA-N
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Description

N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a phenylpiperazine moiety, which is known for its presence in many bioactive molecules, contributing to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the nitration of a methyl-substituted aromatic compound. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Reduction: 4-methyl-2-amino-5-(4-phenylpiperazin-1-yl)phenylacetamide.

    Oxidation: 4-carboxy-2-nitro-5-(4-phenylpiperazin-1-yl)phenylacetamide.

    Substitution: Derivatives with different functional groups attached to the phenylpiperazine moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14-12-19(23(25)26)17(20-15(2)24)13-18(14)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGFZFIPMJIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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